molecular formula C16H13Br3N2O5 B11554099 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11554099
M. Wt: 553.0 g/mol
InChI Key: GPBRAVYUQYWDCL-CGOBSMCZSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the bromination of 2-methoxyphenol to obtain 4-bromo-2-methoxyphenol.

    Acetohydrazide formation: This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.

    Condensation reaction: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetohydrazide with 2,5-dibromo-3,4-dihydroxybenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide moiety.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atoms.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may be useful in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The presence of multiple bromine atoms and phenolic groups suggests it could engage in hydrogen bonding and halogen bonding interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and methoxy groups in the phenyl rings, along with the acetohydrazide moiety, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H13Br3N2O5

Molecular Weight

553.0 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br3N2O5/c1-25-12-5-9(17)2-3-11(12)26-7-13(22)21-20-6-8-4-10(18)15(23)16(24)14(8)19/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+

InChI Key

GPBRAVYUQYWDCL-CGOBSMCZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br

Origin of Product

United States

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